3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Introduction of the fluorophenyl group: This step involves the N-arylation of the pyrazole ring using a fluorophenyl halide and a suitable catalyst, such as palladium.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the ethyl and fluorophenyl groups, resulting in different chemical properties and biological activities.
3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but without the fluorine atom, which may affect its binding affinity and reactivity.
3-ethyl-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.
Uniqueness
3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorophenyl group at the 1-position and the ethyl group at the 3-position provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-2-(3-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-9-7-11(12(16)17)15(14-9)10-5-3-4-8(13)6-10/h3-7H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJLYSRGIVQTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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